

An In-Depth Technical Guide to 10,10-Dimethylanthrone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 10,10-Dimethylanthrone

Cat. No.: B028749

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Introduction: Unveiling a Key Synthetic Intermediate

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and materials science.^[1] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, a feature that bestows upon it unique chemical reactivity and physical properties.^[2] This guide provides a comprehensive overview of **10,10-Dimethylanthrone**, delving into its chemical and physical characteristics, spectroscopic profile, synthesis, and applications, with a focus on its pivotal role as a precursor in the synthesis of the tricyclic antidepressant, Melitracen.^{[1][3]}

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of **10,10-Dimethylanthrone** is paramount for its effective handling, reaction optimization, and application. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₄ O	[4]
Molecular Weight	222.28 g/mol	[4]
CAS Number	5447-86-9	[4]
IUPAC Name	10,10-dimethylantracen-9-one	[5]
Appearance	Off-white to light yellow solid/powder	[4]
Melting Point	101-103°C	[4][6]
Boiling Point	346.6 ± 22.0 °C (Predicted)	[6]
Density	1.105 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.[4][7] Insoluble in water.	[4][7]
Storage	Sealed in a dry environment at 2-8°C	[6][7]

The gem-dimethyl groups at the C-10 position introduce significant steric hindrance around the carbonyl group, which in turn influences the molecule's reactivity.[3] Furthermore, these nonpolar methyl groups contribute to an increased lipid solubility, a desirable characteristic for pharmaceutical compounds.[3]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that the anthracene unit of **10,10-Dimethylanthrone** is essentially planar.[8] The crystal structure is stabilized by intermolecular C-H...O hydrogen bonds and C-H... π interactions.[8] In the solid state, the asymmetric unit can consist of multiple crystallographically independent molecules.[8]

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation and purity assessment of **10,10-Dimethylantrone** rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent methyl groups. A deuterated analog of **10,10-Dimethylantrone**, without the methyl protons, shows the non-deuterated methyl peaks at approximately δ 1.45 ppm (singlet, 6H).^[9] The aromatic protons will appear as a complex multiplet in the downfield region, typical for substituted anthracene ring systems.
- ^{13}C NMR:** The carbon NMR spectrum will display a quaternary carbon signal for the C-10 atom, along with distinct signals for the methyl carbons and the aromatic carbons.^[10] The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **10,10-Dimethylantrone** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around 1680 cm^{-1} .^[9] The spectrum will also exhibit bands in the $3100\text{--}3000\text{ cm}^{-1}$ region, corresponding to aromatic C-H stretching, and bands below 3000 cm^{-1} for the C-H stretching of the methyl groups.^[11]

Mass Spectrometry (MS)

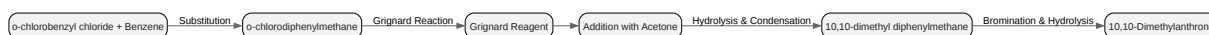
Electron impact mass spectrometry (EI-MS) of **10,10-Dimethylantrone** will show a molecular ion peak (M^+) at m/z 222, corresponding to its molecular weight.^[5] The fragmentation pattern is influenced by the stable aromatic core. Common fragmentation pathways involve the loss of methyl groups (a peak at m/z 207, corresponding to $\text{M}-15$) and other characteristic fragments of the anthrone skeleton.^{[5][12]}

Synthesis and Purification

The synthesis of **10,10-Dimethylantrone** has been approached through various routes, with the most common methods involving the functionalization of anthrone or multi-step procedures starting from simpler aromatic precursors.

Synthetic Pathway Overview

A widely cited synthetic route involves a multi-step process that begins with the reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.^{[13][14]} This intermediate then undergoes a Grignard reaction, followed by an addition reaction with acetone and subsequent hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.^{[13][14]} The final step involves a light-induced bromination and hydrolysis to afford **10,10-Dimethylantrone**.^{[13][14]}



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Caption: A multi-step synthesis of **10,10-Dimethylantrone**.

Experimental Protocol: Recrystallization for Purification

High purity (often $\geq 98-99\%$) is crucial for the use of **10,10-Dimethylantrone** in pharmaceutical synthesis.^{[1][15]} Recrystallization is a standard method for its purification.

- **Solvent Selection:** Begin by identifying a suitable solvent system. **10,10-Dimethylantrone** has low solubility in polar solvents like ethanol at room temperature but higher solubility at elevated temperatures, making such solvents good candidates for recrystallization.^[16]
- **Dissolution:** In a fume hood, dissolve the crude **10,10-Dimethylantrone** in a minimal amount of the chosen hot solvent with gentle heating and stirring until the solid is fully dissolved.^[17]
- **Decolorization (Optional):** If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.^[16]

- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[16]
- Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of **10,10-Dimethylantrone** will decrease, leading to the formation of crystals.[17] Further cooling in an ice bath can maximize the yield.[16]
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[16] Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven, to remove any residual solvent. [18]

Chemical Reactivity and Mechanistic Insights

The reactivity of **10,10-Dimethylantrone** is primarily centered around its carbonyl group and the extended aromatic system.[2]

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and reduction. Chemists can leverage the carbonyl group for various derivatizations.[2] For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 10,10-dimethylanthracenol.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing ring system.

Analytical Methods for Quality Control

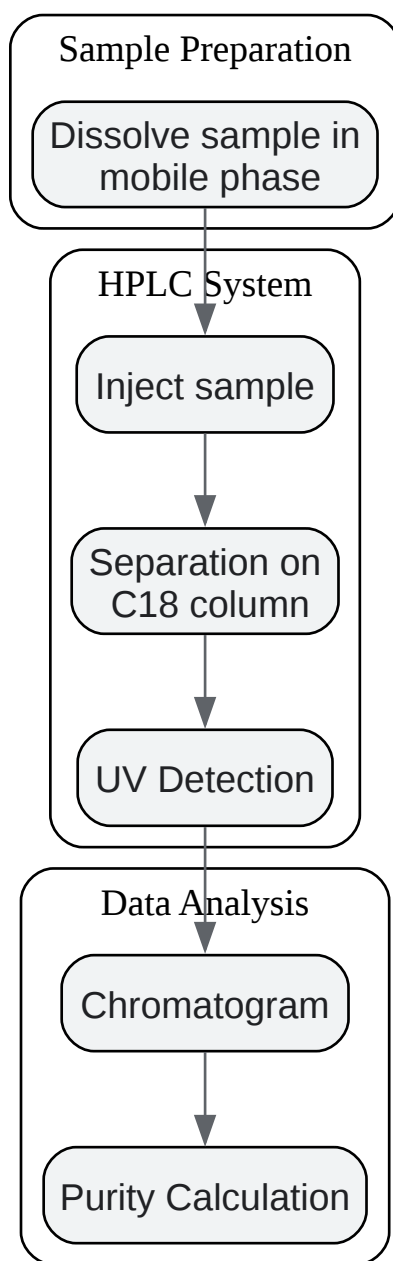
Ensuring the purity and identity of **10,10-Dimethylantrone** is critical, especially for its use in the synthesis of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **10,10-Dimethylantrone** and quantifying any impurities. A common approach is reversed-phase HPLC.[19]

Illustrative HPLC Method Parameters:

- Column: A C18 stationary phase column is typically used.[\[19\]](#)
- Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) is often employed.[\[19\]](#)
- Detection: UV detection is suitable due to the chromophoric nature of the molecule, with monitoring at wavelengths such as 254 nm.[\[20\]](#)
- Purity Assessment: The purity is determined by the relative area of the main peak corresponding to **10,10-Dimethylantrone** in the chromatogram.



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Caption: A typical workflow for purity analysis of **10,10-Dimethylantrone** by HPLC.

Applications in Research and Development

Pharmaceutical Intermediate

The primary and most well-documented application of **10,10-Dimethylantrone** is as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.^[1] Its

specific molecular structure serves as a crucial building block in the multi-step synthesis of this pharmaceutical agent.[1]

Materials Science

The anthrone scaffold is of interest in materials science. Derivatives of 10,10-disubstituted anthrones have been investigated for their potential use in organic luminescent materials, such as those for Organic Light-Emitting Diodes (OLEDs).[21] The photophysical properties can be tuned by modifying the core structure, opening avenues for the development of novel electronic materials.[21]

Conclusion

10,10-Dimethylanthrone is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its significance is firmly established in the pharmaceutical industry as a precursor to Melitracen. Ongoing research into its derivatives continues to unveil its potential in advanced materials science. A comprehensive understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working with this important compound.

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